3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole
Description
3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole is a triazole derivative characterized by a difluoromethyl group at position 3 and a 4-nitrophenylthio moiety at position 3. Triazoles are heterocyclic compounds with a five-membered ring containing three nitrogen atoms, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C9H6F2N4O2S |
|---|---|
Molecular Weight |
272.23 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-(4-nitrophenyl)sulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H6F2N4O2S/c10-7(11)8-12-9(14-13-8)18-6-3-1-5(2-4-6)15(16)17/h1-4,7H,(H,12,13,14) |
InChI Key |
XELJCWKYRCWZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NNC(=N2)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-nitrophenylthiol with a difluoromethylating agent to introduce the difluoromethyl group. This intermediate is then subjected to cyclization with appropriate reagents to form the triazole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as sodium borohydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for interactions with biological targets, making it useful in drug discovery.
Key Findings :
- Anticancer Activity : Research indicates that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells. This suggests potential for developing targeted cancer therapies.
- Antimicrobial Properties : The compound has shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans at specific concentrations.
Biological Studies
The biological activity of this compound is attributed to its structural features:
| Feature | Impact on Activity |
|---|---|
| Difluoromethyl Group | Enhances lipophilicity and membrane penetration |
| Nitrophenyl Group | Potentially interacts with enzymes and proteins |
| Triazole Ring | Acts as a hydrogen bond acceptor/donor |
These interactions can inhibit specific enzymes or proteins essential for cell survival or proliferation.
Agrochemical Applications
The compound is also being explored for its potential in agricultural chemistry. Its ability to modify biological pathways makes it suitable for developing new agrochemicals that can enhance crop protection or growth.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Anticancer Activity Study
A study focused on the selective cytotoxicity of triazole derivatives against melanoma cells demonstrated that certain derivatives had significantly lower IC50 values compared to normal cells. This selectivity suggests potential for targeted cancer therapies.
Antimicrobial Study
Research on the antimicrobial efficacy of triazole derivatives revealed that specific structural modifications influenced their spectrum of activity against different pathogens. Compounds were tested against various bacterial strains, demonstrating varying levels of bactericidal activity.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The triazole ring itself can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 3-(difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole with structurally related triazole derivatives:
Physicochemical Properties
- Melting Points : Triazoles with aromatic thioethers (e.g., 6l in , melting point 125–128°C) generally have higher melting points than aliphatic derivatives. The target compound’s 4-nitrophenylthio group may similarly increase crystallinity.
- Synthetic Yields: Analogous compounds (e.g., 6l in , 93% yield) suggest efficient synthesis via thiol-alkylation or cyclocondensation.
Mechanistic Insights
- Electron-Withdrawing Effects : The 4-nitrophenyl group stabilizes negative charges, enhancing interactions with enzymatic active sites (e.g., COX-2 inhibition in ).
- Fluorine Impact : Difluoromethyl groups resist oxidative metabolism better than trifluoromethyl or chloromethyl groups, as seen in COX-2 inhibitors.
Biological Activity
3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, notable for its unique difluoromethyl and nitrophenyl substituents. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C9H6F2N4O2S
- Molecular Weight : 272.23 g/mol
- IUPAC Name : 5-(difluoromethyl)-3-(4-nitrophenyl)sulfanyl-1H-1,2,4-triazole
- Canonical SMILES : C1=CC(=CC=C1N+[O-])SC2=NNC(=N2)C(F)F
The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for various biological applications.
Anticancer Activity
Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. The mechanism of action often involves interaction with specific molecular targets, leading to inhibition of cancer cell growth. For instance:
- Cytotoxicity Studies : Compounds related to triazoles have shown varying degrees of cytotoxicity against different cancer cell lines. In one study, derivatives demonstrated selective cytotoxicity toward melanoma and breast cancer cells .
- IC50 Values : Specific derivatives have been reported with IC50 values indicating their potency against cancer cells. For example, a related compound showed an IC50 of 6.2 μM against colon carcinoma HCT-116 cells .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties:
- Bactericidal Effects : Some studies have demonstrated that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The effectiveness varies based on the substituents on the phenyl ring .
- Fungal Inhibition : The compounds have shown potential in inhibiting fungal growth, with some derivatives exhibiting activity against Candida albicans at specific concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Feature | Impact on Activity |
|---|---|
| Difluoromethyl Group | Enhances lipophilicity and membrane penetration |
| Nitrophenyl Group | Potentially interacts with enzymes and proteins |
| Triazole Ring | Acts as a hydrogen bond acceptor/donor, increasing receptor affinity |
These structural characteristics contribute to the compound's overall pharmacological profile and its ability to interact with biological targets effectively .
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 4-nitrophenylthiol with a difluoromethylating agent followed by cyclization to form the triazole ring.
The proposed mechanism involves:
- Membrane Penetration : The difluoromethyl group facilitates better penetration through lipid membranes.
- Target Interaction : The nitrophenylthio group may inhibit specific enzymes or proteins essential for cancer cell survival or proliferation.
- Hydrogen Bonding : The triazole ring's ability to form hydrogen bonds enhances its interaction with biological receptors .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
-
Study on Anticancer Activity :
- A derivative showed selective cytotoxicity against melanoma cells with an IC50 value significantly lower than that for normal cells.
- This selectivity suggests potential for developing targeted cancer therapies.
-
Antimicrobial Study :
- Compounds were tested against various bacterial strains, demonstrating varying levels of bactericidal activity.
- The structure was found to be crucial for determining the spectrum of activity against different pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
